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Compound of Interest

Compound Name: 2,2,2',4'-Tetrachloroacetophenone

Cat. No.: B042897 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of

2,2',4'-trichloroacetophenone, a key intermediate in the production of various organic

compounds, including potent antifungal agents like isoconazole and miconazole.[1][2][3] The

synthesis is achieved through the Friedel-Crafts acylation of m-dichlorobenzene with

chloroacetyl chloride, utilizing aluminum chloride as a catalyst.[4][5] This method is widely

employed due to its efficiency and high yields. This document outlines two distinct experimental

protocols, presents comparative quantitative data, and includes diagrams for the reaction

pathway and experimental workflow.

Note on Nomenclature: The primary product of the Friedel-Crafts reaction between m-

dichlorobenzene (1,3-dichlorobenzene) and chloroacetyl chloride is 2,2',4'-

trichloroacetophenone (CAS No: 4252-78-2), also known as 2-chloro-1-(2,4-

dichlorophenyl)ethanone.[1][3] The requested "2,2,2',4'-Tetrachloroacetophenone" implies an

additional chlorine atom on the acetyl group, which is not the direct product of this specific

reaction.

Reaction Principle and Pathway
The synthesis is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic

substitution reaction.[6] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, activates the
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chloroacetyl chloride by forming a complex with the carbonyl oxygen, which then rearranges to

form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich m-

dichlorobenzene ring. The substitution occurs predominantly at the 4-position, which is

sterically accessible and activated by the ortho- and para-directing effects of the two chlorine

atoms.

m-Dichlorobenzene

+

Chloroacetyl Chloride →

AlCl₃ (Catalyst)

 Activates

2,2',4'-Trichloroacetophenone

+

HCl

complexFormation of Electrophile →Electrophilic Aromatic Substitution

Click to download full resolution via product page

Caption: Reaction scheme for the Friedel-Crafts acylation of m-dichlorobenzene.
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Application Notes
Catalyst: Anhydrous aluminum chloride is crucial and highly reactive. It is hygroscopic and

will decompose in the presence of moisture, rendering it inactive. All glassware must be

thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g.,

nitrogen or argon) if possible. More than a stoichiometric amount of AlCl₃ is often required

because the catalyst complexes with the ketone product.[6]

Reagents: Chloroacetyl chloride is corrosive, a lachrymator, and reacts with water.[6] It

should be handled with appropriate personal protective equipment (PPE) in a well-ventilated

fume hood.

Temperature Control: The reaction is exothermic. The initial addition of reagents should be

done carefully and with cooling to prevent side reactions. Different protocols report varying

optimal temperatures, which can influence reaction time and yield.[1][5]

Work-up: The reaction is quenched by carefully pouring the mixture into ice water, often

containing hydrochloric acid.[1] This step hydrolyzes the aluminum chloride-ketone complex,

liberating the product, and should be performed cautiously due to the vigorous evolution of

heat and HCl gas.

Purification: The crude product is typically a solid and can be purified by recrystallization

from solvents like ethanol or by crystallization using a solvent/anti-solvent system such as

petroleum ether.[1][2]

Experimental Protocols
Protocol A: Synthesis at Ambient Temperature
This protocol is adapted from a procedure published in the European Journal of Medicinal

Chemistry.[1]

Materials and Reagents:

m-Dichlorobenzene (14.6 g, 0.1 mol)

Anhydrous aluminum trichloride (21.3 g, 0.16 mol)
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2-Chloroacetyl chloride (12.4 g, 0.11 mol)

Dichloromethane

Concentrated Hydrochloric Acid

Brine (saturated NaCl solution)

Anhydrous sodium carbonate

Ethanol

Ice

Procedure:

To a mixture of m-dichlorobenzene and anhydrous aluminum trichloride in a suitable reaction

flask, add 2-chloroacetyl chloride dropwise at room temperature.

Control the rate of addition to ensure the reaction temperature does not exceed 30 °C.

After the addition is complete, stir the mixture at 30 °C for 3 hours.[1]

Carefully pour the reaction mixture into a beaker containing a mixture of ice/water (100 g)

and concentrated hydrochloric acid (5 mL).

Stir the resulting mixture until a dark brown oil forms. Extract the product with

dichloromethane (3 x 40 mL).

Combine the organic layers and wash with brine (40 mL).

Dry the organic layer over anhydrous sodium carbonate overnight.

Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain a yellow

solid.

Purify the solid by recrystallization with ethanol to yield 2,2',4'-trichloroacetophenone as a

white solid.[1]
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Protocol B: Synthesis under Reflux Conditions
This protocol is adapted from a procedure found in ChemicalBook, citing various sources.[2]

Materials and Reagents:

1,3-Dichlorobenzene (147 g)

Chloroacetyl chloride (113 g)

Anhydrous aluminum trichloride (147 g)

Methylene chloride (750 mL)

Deionized water

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Petroleum ether

Ice

Procedure:

In a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene, chloroacetyl

chloride, and methylene chloride.

Under stirring, add anhydrous aluminum trichloride in batches at room temperature.

Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[2]

After the reaction, quench the mixture by carefully pouring it into ice water.

Separate the organic and aqueous phases.

Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated

sodium bicarbonate solution (2 x 500 mL).
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Dry the organic phase with anhydrous sodium sulfate and filter.

Concentrate the filtrate by rotary evaporation.

Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to promote

crystallization.

Collect the crystallized product by filtration, wash with a small amount of cold petroleum

ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid.[2]

Quantitative Data Summary
The following table summarizes quantitative data from various reported procedures for the

synthesis of 2,2',4'-trichloroacetophenone.

Reference

Molar Ratio

(m-DCB :

CAC : AlCl₃)

Temperature Time Solvent
Reported

Yield

Protocol A[1] 1 : 1.1 : 1.6 30 °C 3 h
None (excess

substrate)
93.1%

Protocol B[2]
1 : 1 : 1.1

(approx.)
Reflux 3 h

Methylene

Chloride
86%

Patent

CN10361349

1A[5]

1 : 1.1 : 1.7

(approx.)

58-62 °C,

then 80-100

°C

4-7 h None High

Patent

CN10186383

2A[3]

1.1 : 1 : 1.1 40 °C 5 h None 92%

General Experimental Workflow
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Start: Dry Glassware & Reagents

Reagent Preparation
(m-Dichlorobenzene, AlCl₃)

Slow Addition of
Chloroacetyl Chloride

Stirring under Controlled
Temperature & Time

Quenching
(Pouring into Ice/Water/HCl)

Liquid-Liquid Extraction
(e.g., with Dichloromethane)

Washing Organic Layer
(Water, Brine, etc.)

Drying Organic Layer
(e.g., Anhydrous Na₂SO₄)

Filtration

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization)

Final Product:
2,2',4'-Trichloroacetophenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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